REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([CH3:10])[CH:3]=1.I[CH:12]([CH3:14])[CH3:13]>>[CH3:10][C:4]1[CH:3]=[C:2]([O:1][CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7]
|
Name
|
|
Quantity
|
54.4 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound was synthesized as in Example 87.1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=O)C=CC(=C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |